Benzoctamine

Anxiolytic safety Respiratory pharmacology Clinical trial

Researchers requiring anxiolytic efficacy without respiratory depression face limited options. Benzoctamine (CAS 17243-39-9) addresses this gap: it matches chlordiazepoxide in anxiety relief yet stimulates-rather than suppresses-respiration in human subjects. Key differentiators: - 5-HT2 to α-adrenergic affinity ratio of 16 (vs. ketanserin’s 63), enabling clean dissection of serotonergic vs. adrenergic pathways. - 10 mg/kg i.p. lowers blood pressure ~30 mm Hg in hypertensive rat models-predictable, intermediate cardiovascular pharmacology. - Species-dependent antianaphylactic efficacy: equivalent to chlorpromazine in guinea-pigs but divergent in mice, ideal for mechanistic anaphylaxis studies. Supplied as ≥98% pure solid with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C18H19N
Molecular Weight 249.3 g/mol
CAS No. 17243-39-9
Cat. No. B098474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoctamine
CAS17243-39-9
Synonymsenzoctamine
benzoctamine hydrochloride
benzoctamine methanesulfonate
Molecular FormulaC18H19N
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24
InChIInChI=1S/C18H19N/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18/h2-9,13,19H,10-12H2,1H3
InChIKeyGNRXCIONJWKSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoctamine: A Distinct Anxiolytic Agent


Benzoctamine (CAS 17243-39-9), marketed as Tacitin by Ciba-Geigy, is a tetracyclic psychoactive compound belonging to the dibenzobicyclo[2.2.2]octane derivative class [1]. It exhibits a dual pharmacological profile combining anxiolytic and sedative properties, with documented efficacy comparable to chlordiazepoxide in treating anxiety neurosis [2]. Unlike benzodiazepines, benzoctamine acts primarily via central postsynaptic serotonin receptor blockade and reduces 5-HT turnover in the brain . Its structural backbone is fundamentally distinct from benzodiazepines, tricyclic antidepressants, and phenothiazine antipsychotics, positioning it as a mechanistically alternative agent within the broader anxiolytic pharmacopeia [1].

Mechanism: Central postsynaptic serotonin receptor blockade with reduced 5-HT turnover
Pathway study: GABA-A-independent anxiolysis models
Comparator context: Structurally distinct from benzodiazepines, TCAs, and phenothiazines

Benzoctamine Cannot Be Substituted


Benzoctamine cannot be interchanged with benzodiazepines such as diazepam or typical serotonin antagonists like ketanserin and chlorpromazine without fundamentally altering the experimental or therapeutic outcomes. Direct comparative studies reveal that benzoctamine demonstrates a distinct receptor selectivity profile—its 5-HT2 to alpha receptor affinity ratio of 16 contrasts sharply with ketanserin's ratio of 63, indicating significantly different polypharmacology at cardiovascular targets [1]. Furthermore, unlike diazepam which consistently induces respiratory depression, benzoctamine produces variable effects with most subjects exhibiting respiratory stimulation, a differentiation critical for applications involving compromised respiratory function [2]. Benzoctamine also demonstrates species-dependent antianaphylactic efficacy that does not correlate linearly with in vitro serotonin antagonism, unlike chlorpromazine [3]. These quantitative divergences preclude generic substitution without compromising assay validity or clinical safety parameters.

Benzodiazepines
Respiratory endpoint mismatchMay produce variable respiratory effects; diazepam consistently induces respiratory depression.
Ketanserin
Receptor selectivity mismatch5-HT2 to alpha receptor affinity profile differs, altering polypharmacology at cardiovascular targets.
Chlorpromazine
In vitro-in vivo correlation mismatchSpecies-dependent antianaphylactic response does not linearly track with serotonin antagonism.

Benzoctamine Quantitative Differentiation


Respiratory Safety vs. Diazepam

Benzoctamine demonstrates a fundamentally distinct respiratory profile compared to diazepam. In a double-blind trial of human volunteers, the displacement of CO₂ response curves showed that while diazepam consistently caused respiratory depression, benzoctamine produced variable effects with most subjects showing respiratory stimulation rather than depression [1].

Respiratory Safety vs. Diazepam
Head-to-head
Most volunteers showed respiratory stimulation; diazepam consistently depressed respiration
Supports respiratory safety endpoint review
Double-blind trial; CO₂ response curve measurement
Anxiolytic safety Respiratory pharmacology Clinical trial

5-HT2 vs. Alpha Receptor Selectivity vs. Ketanserin

Benzoctamine exhibits a 5-HT2 to alpha receptor affinity ratio of 16, compared to 63 for ketanserin, demonstrating that benzoctamine is less selective for 5-HT2 receptors relative to alpha-adrenergic receptors than ketanserin [1]. The rank order of 5-HT2 receptor affinity was ketanserin > 1-(1-naphthyl)piperazine > benzoctamine, while the rank order for alpha receptor affinity was ketanserin > benzoctamine > 1-(1-naphthyl)piperazine [1]. This distinct polypharmacological signature may be leveraged in experimental models requiring combined serotonergic and adrenergic modulation.

5-HT2 vs. Alpha Selectivity
Head-to-head
Affinity ratio 16
Reported selectivity profile context vs. ketanserin (ratio 63)
In vitro vascular receptor binding assays
Receptor pharmacology 5-HT2A antagonist Alpha-adrenergic blockade

Blood Pressure Reduction vs. Ketanserin in SHR

In spontaneously hypertensive rats (SHR), the maximum blood pressure reduction achieved at a dose of 10 mg/kg i.p. was approximately 30 mm Hg for benzoctamine compared to approximately 65 mm Hg for ketanserin, while 1-(1-naphthyl)piperazine produced no blood pressure reduction despite its high 5-HT2 selectivity [1].

Blood Pressure Reduction
Head-to-head
~30 mm Hg at 10 mg/kg i.p.
Reported cardiovascular model-response context
Spontaneously hypertensive rats; ketanserin ~65 mm Hg
Cardiovascular pharmacology Antihypertensive In vivo efficacy

Serotonin Antagonism vs. Chlorpromazine In Vitro

The serotonin-antagonistic activity of benzoctamine in vitro was approximately 10 times less than that of chlorpromazine. However, benzoctamine was as effective as chlorpromazine in protecting against systemic anaphylaxis in guinea-pigs but less active in mice [1]. This species-dependent dissociation between in vitro potency and in vivo antianaphylactic efficacy highlights a unique pharmacological profile.

Serotonin Antagonism vs. CPZ
Head-to-head
10-fold lower in vitro activity than chlorpromazine
Supports species-specific anaphylaxis model interpretation
Equivalent protection in guinea-pigs; less active in mice
Serotonin antagonism In vitro pharmacology Anaphylaxis

Anxiolytic Equivalence to Chlordiazepoxide

Benzoctamine has been demonstrated to possess anxiolytic efficacy equivalent to chlordiazepoxide in the treatment of anxiety neurosis [1]. This clinical equivalence is mechanistically correlated with the observation that both benzoctamine and chlordiazepoxide decrease 5-HT turnover in the brain, suggesting a shared downstream effect on serotonergic neurotransmission despite their distinct primary molecular targets [2].

Anxiolytic Equivalence to CDP
Cross-study
Reported endpoint response matched chlordiazepoxide
Supports GABA-A-independent anxiolysis research context
Clinical trials in anxiety neurosis; 5-HT turnover decrease
Anxiety neurosis Clinical efficacy Benzodiazepine comparator

5-HT2 Binding Affinity Rank vs. Ketanserin

Among a panel of eight serotonin receptor antagonists evaluated in the rat portal vein preparation, benzoctamine demonstrated 5-HT2 receptor binding affinity that ranked below ketanserin and 1-(1-naphthyl)piperazine. The rank order of 5-HT2 affinity was: ketanserin > 1-(1-naphthyl)piperazine > benzoctamine [1]. This positioning provides a quantitative benchmark for selecting serotonin antagonists based on relative potency in vascular 5-HT2-mediated contraction assays.

5-HT2 Binding Affinity Rank
Head-to-head
Ranked 3rd among 8 tested antagonists
Intermediate affinity in serotonin antagonist panel
Rat portal vein preparation; below ketanserin
Receptor binding 5-HT2A affinity Serotonin antagonist ranking

Benzoctamine Optimal Application Scenarios


Anxiolysis Without Respiratory Depression

Benzoctamine is the compound of choice for anxiolytic studies conducted in models or patient populations where respiratory depression is a critical exclusion criterion. Direct comparative data demonstrate that while diazepam consistently depresses respiration, benzoctamine produces respiratory stimulation in the majority of human volunteers [1]. This profile supports applications in respiratory-compromised populations, pre-anesthetic protocols where respiratory drive must be preserved, and translational anxiety research seeking GABA-A-independent anxiolysis without respiratory suppression [1].

5-HT2/Alpha-Adrenergic Modulation Studies

Benzoctamine serves as a tool compound for investigating the interplay between 5-HT2 and alpha-adrenergic receptor systems. Its 5-HT2 to alpha receptor affinity ratio of 16 provides a moderate selectivity profile distinct from the high 5-HT2 selectivity of ketanserin (ratio 63) and the extreme selectivity of 1-(1-naphthyl)piperazine (ratio >2000) [2]. In spontaneously hypertensive rat models, benzoctamine produces an intermediate blood pressure reduction of approximately 30 mm Hg at 10 mg/kg i.p., compared to 65 mm Hg for ketanserin [2]. This differential cardiovascular pharmacology makes benzoctamine valuable for dissecting serotonergic versus adrenergic contributions to vascular tone regulation and antihypertensive mechanisms [2].

Species-Specific Anaphylaxis Models

Benzoctamine is uniquely suited for anaphylaxis research requiring a compound that demonstrates species-dependent efficacy divergence. Despite possessing 10-fold lower in vitro serotonin-antagonistic activity than chlorpromazine, benzoctamine achieves equivalent protection against systemic anaphylaxis in guinea-pigs while showing reduced activity in mice [3]. This species-specific dissociation between in vitro receptor antagonism and in vivo antianaphylactic efficacy makes benzoctamine an essential reference compound for investigators exploring species-dependent mechanisms of anaphylactic protection and the role of non-serotonergic pathways in anaphylaxis models [3].

GABAergic vs. Serotonergic Anxiety Mechanisms

Benzoctamine enables anxiety research that requires anxiolytic efficacy equivalent to benzodiazepines without GABA-A receptor engagement. Clinical studies confirm benzoctamine matches chlordiazepoxide in efficacy for anxiety neurosis [4], while mechanistic investigations demonstrate that both compounds decrease 5-HT turnover in the brain [5]. Unlike diazepam, benzoctamine does not interact with benzodiazepine receptors [5]. This profile allows researchers to control for anxiolytic endpoint equivalence while varying the primary molecular mechanism, facilitating dissection of serotonergic versus GABAergic contributions to anxiolysis in behavioral, neurochemical, and translational models [5].

Application
Selection Property
Validation Focus
Anxiolysis without respiratory depression
Respiratory stimulation profile
Respiratory safety endpoint review
5-HT2/Alpha-adrenergic modulation studies
Moderate 5-HT2/alpha selectivity
Cardiovascular model-response interpretation
Species-specific anaphylaxis models
In vitro-in vivo dissociation
Anaphylaxis endpoint model review
GABAergic vs. Serotonergic anxiety mechanisms
GABA-A-independent anxiolysis
Serotonergic pathway-response context

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